molecular formula C4H11N3O B13313241 2-(ethylamino)-N'-hydroxyethanimidamide

2-(ethylamino)-N'-hydroxyethanimidamide

Cat. No.: B13313241
M. Wt: 117.15 g/mol
InChI Key: IKHMJRSBTUBVGT-UHFFFAOYSA-N
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Description

2-(ethylamino)-N’-hydroxyethanimidamide is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N’-hydroxyethanimidamide typically involves the reaction of ethylamine with hydroxylamine and an appropriate carbonyl compound. One common method is the reductive amination of acetaldehyde with ethylamine and hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-(ethylamino)-N’-hydroxyethanimidamide can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(ethylamino)-N’-hydroxyethanimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

2-(ethylamino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C4H11N3O/c1-2-6-3-4(5)7-8/h6,8H,2-3H2,1H3,(H2,5,7)

InChI Key

IKHMJRSBTUBVGT-UHFFFAOYSA-N

Isomeric SMILES

CCNC/C(=N/O)/N

Canonical SMILES

CCNCC(=NO)N

Origin of Product

United States

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